molecular formula C21H18FN3O3 B368145 ethyl 4-(4-(3-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate CAS No. 578720-99-7

ethyl 4-(4-(3-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No.: B368145
CAS No.: 578720-99-7
M. Wt: 379.4g/mol
InChI Key: IYWGAWSLRXEQLV-UHFFFAOYSA-N
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Description

ethyl 4-(4-(3-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

CAS No.

578720-99-7

Molecular Formula

C21H18FN3O3

Molecular Weight

379.4g/mol

IUPAC Name

ethyl 4-[4-(3-fluorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C21H18FN3O3/c1-3-28-21(27)13-7-9-16(10-8-13)25-19(14-5-4-6-15(22)11-14)17-12(2)23-24-18(17)20(25)26/h4-11,19H,3H2,1-2H3,(H,23,24)

InChI Key

IYWGAWSLRXEQLV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC(=CC=C4)F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-(4-(3-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

ethyl 4-(4-(3-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 4-(4-(3-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

ethyl 4-(4-(3-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which contribute to its specific biological activities and potential therapeutic applications.

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